1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile
Description
Properties
IUPAC Name |
1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-19-10-11-20-17(14-6-2-1-3-7-14)16-9-5-4-8-15(16)12-19/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMALVESUWGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517630 | |
| Record name | 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-28-3 | |
| Record name | 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Acyl Chloride and Ethanolamine Derivatives
One well-documented method starts with 2-benzoylbenzoic acid (I), which is converted to the corresponding acyl chloride (II) by reaction with thionyl chloride (SOCl2) in solvents like chloroform, benzene, or DMF. This acyl chloride is then condensed with ethanolamine (III) in the presence of triethylamine (TEA) to yield an amide intermediate (IV).
Subsequently, the amide (IV) is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce a diol (V). This diol undergoes cyclization catalyzed by p-toluenesulfonic acid (Ts-OH) under reflux in benzene, forming the benzoxazocine ring system (VI).
Finally, methylation of the benzoxazocine (VI) can be performed using dimethyl sulfate in refluxing benzene or formaldehyde in hot dioxane/water to yield the target compound or its derivatives.
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2-benzoylbenzoic acid + SOCl2 (CHCl3, benzene, DMF) | Acyl chloride (II) | Formation of acyl chloride |
| 2 | Acyl chloride (II) + ethanolamine + TEA (CHCl3) | Amide (IV) | Condensation |
| 3 | Amide (IV) + LiAlH4 (THF) | Diol (V) | Reduction |
| 4 | Diol (V) + Ts-OH (reflux benzene) | Benzoxazocine (VI) | Cyclization |
| 5 | Benzoxazocine (VI) + dimethyl sulfate or formaldehyde | Methylated product | Functionalization |
Alternative Cyclization via Pyridine
Another approach involves the cyclization of N-[2-[1-[2-(chloromethyl)phenyl]-1-phenylmethoxy]ethyl]-N-methylamine (VII) using pyridine in refluxing acetonitrile. This method directly forms the benzoxazocine ring system without the need for prior reduction steps.
Synthesis from 3-Phenylphthalide and N-Methylethanolamine
In this route, 3-phenylphthalide (I) reacts with N-methylethanolamine (II) in refluxing benzene to form N-(2-hydroxyethyl)-2-(1-hydroxy-1-phenylmethyl)-N-methylbenzamide (III). Cyclization with Ts-OH in refluxing toluene yields 5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one (IV), which is then reduced with LiAlH4 in refluxing THF to afford the target benzoxazocine.
Reduction and Cyclization Using Sodium Bis(2-methoxyethoxy)aluminum Hydride
The reduction of 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (V) with sodium bis(2-methoxyethoxy)aluminum hydride in refluxing toluene produces a diol (VI). This intermediate is cyclized using Ts-OH in refluxing toluene or aqueous 48% hydrobromic acid in hot chloroform to yield the benzoxazocine.
Cyclization via Phosphorus Oxychloride and Polyphosphoric Acid
The reaction of 2-benzoylbenzoic acid (I) with phosphorus oxychloride (PCl3) in dichloromethane forms the acyl chloride (II), which is condensed with N-methylethanolamine (III) using TEA in dichloroethane to give amide (IV). Treatment of (IV) with PCl3 yields a 2-chloroethylamide (V), which is reduced with sodium borohydride (NaBH4) and alcohol in dichloromethane to form a diol (VI). Cyclization with aqueous hydrobromic acid in dichloroethane completes the synthesis of the benzoxazocine.
Research Findings and Comparative Analysis
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acyl chloride + ethanolamine + LiAlH4 + Ts-OH | SOCl2, TEA, LiAlH4, Ts-OH | Reflux in benzene/THF | High yield, well-established | Multi-step, requires handling of LiAlH4 |
| Pyridine cyclization | Pyridine, acetonitrile | Reflux | Direct cyclization, fewer steps | Requires specific precursor (VII) |
| 3-Phenylphthalide route | N-methylethanolamine, LiAlH4, Ts-OH | Reflux in benzene/toluene/THF | Alternative starting materials | More steps, sensitive reagents |
| Sodium bis(2-methoxyethoxy)aluminum hydride reduction | Sodium bis(2-methoxyethoxy)aluminum hydride, Ts-OH or HBr | Reflux in toluene/chloroform | Milder reduction conditions | Less common reagent |
| PCl3 and PPA cyclization | PCl3, TEA, NaBH4, HBr, PPA | Various reflux conditions | Efficient cyclization | Multiple reagents, complex steps |
Chemical Reactions Analysis
1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine is with a molecular weight of 239.31 g/mol. Its structure features a bicyclic framework that contributes to its biological activity. The compound is often studied in relation to its derivatives and analogs to enhance its therapeutic efficacy and reduce side effects.
Analgesic Activity
1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine has been evaluated for its analgesic properties. Research indicates that it exhibits significant pain-relieving effects comparable to established analgesics. For instance:
- Mechanism of Action : The compound acts primarily through the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in pain modulation.
- Case Studies : In animal models, it has shown efficacy in reducing pain responses in various models including acetic acid-induced writhing tests and hot plate assays.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been extensively studied:
- Research Findings : Studies demonstrate that it reduces inflammation markers in models such as carrageenan-induced paw edema in rats. Its effectiveness was compared with standard anti-inflammatory drugs like indomethacin.
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | 50 | 65 |
| Indomethacin | 10 | 70 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective capabilities of this compound:
- Mechanism : It appears to protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways involved in cell survival.
- Studies : In vitro studies indicate that it can significantly reduce cell death in models of neurodegeneration.
Mechanism of Action
The exact mechanism of action of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile is not fully understood. it is believed to involve the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine . This inhibition may contribute to its analgesic effects by modulating pain pathways in the CNS.
Comparison with Similar Compounds
Key Observations:
Ring Systems: The target compound’s eight-membered benzoxazocine contrasts with the fused chromeno-isoxazole in and the pyrazole core in fipronil. Larger ring systems (e.g., benzoxazocine) may confer conformational flexibility, influencing binding interactions in biological or material applications.
In ’s chromeno-isoxazole, the nitrile participates in weak C–H···N interactions, stabilizing the crystal lattice . Halogen substituents (e.g., bromine in , chlorine/fluorine in fipronil) enhance lipophilicity, which is critical for membrane penetration in pesticides like fipronil .
Applications: While the target compound’s applications are unspecified, structural analogs highlight diverse uses. Fipronil’s pyrazole-carbonitrile structure is leveraged in agrochemistry, whereas ’s chromeno-isoxazole may serve as a scaffold for pharmaceuticals due to its rigid fused-ring system.
Crystallographic and Physicochemical Properties
- Crystallography : The target compound’s structure determination likely employs SHELX software (e.g., SHELXL for refinement), as used in ’s study (R factor = 0.045, wR = 0.126) .
- Solubility : The phenyl and carbonitrile groups in the target compound may reduce aqueous solubility compared to fipronil, which benefits from sulfinyl and halogen substituents for balanced hydrophobicity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization reactions involving benzoxazocine precursors and nitrile-containing reagents. For example, alkylation or ring-closing metathesis may be employed, followed by purification using column chromatography. Purity optimization requires HPLC analysis (e.g., C18 columns with acetonitrile/water gradients) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How should researchers characterize the structural conformation of this compound?
- Methodology : Use X-ray crystallography to resolve the bicyclic benzoxazocine ring system and nitrile positioning. Complementary techniques include NOESY NMR to study spatial interactions between the phenyl group and tetrahydro ring protons. Computational tools (DFT calculations) can predict stable conformers .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Monitor degradation via LC-MS and track nitrile hydrolysis or oxidation byproducts. Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize decomposition .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology : Design dose-response assays (IC₅₀/EC₅₀) across multiple cell lines and enzyme systems (e.g., cytochrome P450 isoforms). Use orthogonal assays (fluorescence-based vs. radiometric) to confirm target specificity. Statistical tools like ANOVA and multivariate regression can identify confounding variables (e.g., solvent effects, impurity interference) .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can correlate structural motifs (e.g., nitrile group) with activity profiles .
Q. How can the compound’s regioselectivity in catalytic reactions be enhanced?
- Methodology : Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) approaches. Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) to favor C–N bond formation over competing pathways. Monitor regioselectivity via ¹H NMR and high-resolution MS .
Key Research Challenges
- Stereochemical Control : The tetrahydrobenzoxazocine ring may exhibit atropisomerism, requiring chiral chromatography (e.g., Chiralpak AD-H) for resolution .
- Biological Target Ambiguity : Cross-reactivity with off-target receptors necessitates CRISPR/Cas9 knockout models to validate mechanism-of-action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
